Nigranonsäure

Übersicht

Beschreibung

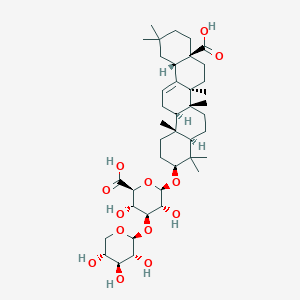

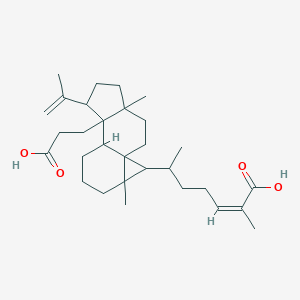

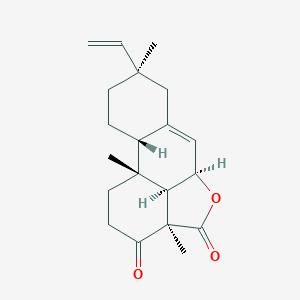

Nigranoic acid is a triterpenoid compound isolated from the plant Schisandra chinensis, which is known for its medicinal properties in traditional Chinese medicine . The compound has a molecular formula of C30H46O4 and a molecular weight of 470.69 g/mol . Nigranoic acid has been studied for its various biological activities, including its potential protective effects on cerebral ischemia-reperfusion injury .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird Nigranoinsäure als Ausgangsmaterial für die Synthese verschiedener Derivate mit potenziellen biologischen Aktivitäten verwendet .

Biologie: In der biologischen Forschung wurde gezeigt, dass Nigranoinsäure zytotoxische und anti-HIV-Aktivitäten aufweist .

Medizin: In der Medizin wurde Nigranoinsäure auf ihre schützenden Wirkungen bei zerebraler Ischämie-Reperfusionsschädigung untersucht. Sie wirkt, indem sie die Nervenzellapoptose durch die Hemmung der Poly(ADP-Ribosyl)-Polymerase (PARP) und der Apoptose-induzierenden Faktor (AIF)-Kernumlagerung herunterreguliert .

Industrie: Im Industriesektor wird Nigranoinsäure bei der Produktion von bioaktiven Verbindungen und als potenzielles Therapeutikum für verschiedene Krankheiten eingesetzt .

5. Wirkmechanismus

Nigranoinsäure entfaltet ihre Wirkungen durch mehrere Mechanismen. Sie hemmt die HIV-1-Reversetranskriptase, die für die Replikation des Virus entscheidend ist . Darüber hinaus schützt sie das Gehirn vor Ischämie-Reperfusionsschädigung, indem sie die Nervenzellapoptose durch den PARP/AIF-Signalweg herunterreguliert . Dies beinhaltet die Verhinderung der Überaktivierung von PARP und der AIF-Kernumlagerung, wodurch der Zelltod reduziert wird .

Wirkmechanismus

Nigranoic acid is a triterpenoid isolated from Schisandra chinensis , a plant with a long history of use in traditional Chinese medicine . This compound has been found to exhibit several pharmacological effects, including protective effects on the brain and inhibition of HIV-1 reverse transcriptase .

Target of Action

Nigranoic acid primarily targets Poly (ADP-ribose) polymerase (PARP) and Apoptosis-Inducing Factor (AIF) . It also inhibits HIV-1 reverse transcriptase .

Mode of Action

Nigranoic acid interacts with its targets to modulate their activity. It prevents the overactivation of PARP and the nuclear translocation of AIF . This modulation results in the downregulation of nerve cell apoptosis .

Biochemical Pathways

Nigranoic acid affects the PARP/AIF signaling pathway . Overactivation of PARP and nuclear translocation of AIF are key events in the process of apoptosis. By preventing these events, nigranoic acid can inhibit apoptosis and thereby exert a protective effect on brain cells .

Pharmacokinetics

In a cerebral ischemia-reperfusion animal model, nigranoic acid was administered intragastrically at a dose of 1 mg/kg, 6 and 2 hours before brain ischemia .

Result of Action

The primary result of nigranoic acid’s action is the downregulation of nerve cell apoptosis . In the cerebral ischemia-reperfusion animal model, nigranoic acid significantly decreased apoptosis and the expression levels of AIF protein, PARP protein, and AIF mRNA at different time-points .

Action Environment

It’s known that nigranoic acid exhibits protective effects on the brain in a cerebral ischemia-reperfusion animal model . This suggests that the compound may be effective in environments where brain cells are at risk of damage due to ischemia and reperfusion.

Biochemische Analyse

Biochemical Properties

Nigranoic acid interacts with several biomolecules, notably enzymes such as HIV-1 reverse transcriptase . It inhibits this enzyme, thereby exhibiting anti-HIV activity . The nature of these interactions is likely due to the specific structural features of Nigranoic acid, which allow it to bind to the active site of the enzyme and inhibit its function .

Cellular Effects

Nigranoic acid has been shown to have protective effects on brain cells in cerebral ischemia-reperfusion animal models . It influences cell function by downregulating nerve cell apoptosis . This is achieved by preventing the overactivation of Poly (ADP-ribose) polymerase (PARP) and Apoptosis-Inducing Factor (AIF) nuclear translocation .

Molecular Mechanism

The molecular mechanism of Nigranoic acid involves its interaction with specific biomolecules. It exerts its effects at the molecular level by binding to enzymes like HIV-1 reverse transcriptase and inhibiting their function . Additionally, it prevents the overactivation of PARP and AIF nuclear translocation, thereby downregulating nerve cell apoptosis .

Temporal Effects in Laboratory Settings

In cerebral ischemia-reperfusion animal models, Nigranoic acid has been observed to decrease apoptosis and the expression levels of AIF protein, PARP protein, and AIF mRNA at different time-points

Dosage Effects in Animal Models

In animal models of cerebral ischemia-reperfusion, Nigranoic acid was administered at a dosage of 1 mg/kg . This dosage significantly decreased apoptosis and the expression levels of AIF protein, PARP protein, and AIF mRNA

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Nigranoinsäure kann aus Schisandra chinensis unter Verwendung einer Kombination aus makroporiger Absorptionsharz-Säulenchromatographie und Hochgeschwindigkeits-Gegenstromchromatographie (HSCCC) isoliert werden . Die mit 70% Ethanol aus Schisandra chinensis gewonnenen Rohextrakte werden auf einer makroporigen Harzsäule getrennt und dann mit einer abgestuften Ethanolreihe eluiert. Die 70%ige Ethanolfraktion wird als Probe für die Trennung der Triterpenoide durch HSCCC verwendet .

Industrielle Produktionsverfahren: Die industrielle Produktion von Nigranoinsäure umfasst die Extraktion der Verbindung aus den Früchten und Stängeln von Schisandra chinensis. Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Ethanol, gefolgt von der Reinigung mithilfe von Techniken wie Säulenchromatographie und HSCCC .

Analyse Chemischer Reaktionen

Reaktionstypen: Nigranoinsäure durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Es wurde gezeigt, dass es die HIV-1-Reversetranskriptase hemmt, was auf sein Potenzial für chemische Modifikationen zur Verbesserung seiner biologischen Aktivität hindeutet .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Nigranoinsäure verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die Stabilität der Verbindung zu gewährleisten .

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus den Reaktionen von Nigranoinsäure entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel können Oxidationsreaktionen zur Bildung oxidierter Derivate führen, die eine erhöhte biologische Aktivität aufweisen .

Vergleich Mit ähnlichen Verbindungen

Nigranoinsäure ähnelt anderen Triterpenoidsäuren wie Isoschizandronsäure und Anwuweizisäure, die ebenfalls aus Schisandra-Arten isoliert werden . Nigranoinsäure ist einzigartig in ihren spezifischen biologischen Aktivitäten, darunter ihre anti-HIV- und neuroprotektiven Wirkungen .

Liste ähnlicher Verbindungen:

- Isoschizandronsäure

- Anwuweizisäure

- Corosolsäure

- Kadsuricsäure

- Lancifoinsäure A

Eigenschaften

IUPAC Name |

(Z,6R)-6-[(1S,4R,5R,8S,9S,12S,13R)-13-(2-carboxyethyl)-4,8-dimethyl-12-prop-1-en-2-yl-5-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-19(2)22-10-11-24-28(6)14-12-23(20(3)8-7-9-21(4)26(33)34)27(28,5)16-17-30(24)18-29(22,30)15-13-25(31)32/h9,20,22-24H,1,7-8,10-18H2,2-6H3,(H,31,32)(H,33,34)/b21-9-/t20-,22+,23-,24+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFOSFIPGRXARF-BRTULJEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301319075 | |

| Record name | Nigranoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39111-07-4 | |

| Record name | Nigranoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39111-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nigranoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)